Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate

Peptidomimetics Scaffold Design Conformational Constraint

This C2-symmetric, Boc-protected triamine (CAS 213475-74-2) features two free primary amines branching from a central protected secondary amine—a unique architecture unavailable in linear N-Boc-1,3-diaminopropane (CAS 75178-96-0). The pre-organized geometry enables precise divergent synthesis of peptidomimetics, constrained peptide chains, symmetric bidentate ligands, and low-generation dendrimers. Ideal for medicinal chemistry programs requiring spatially defined amine presentation. Available in research quantities with full QA documentation.

Molecular Formula C8H19N3O2
Molecular Weight 189.259
CAS No. 213475-74-2
Cat. No. B2376263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-(1,3-diaminopropan-2-yl)carbamate
CAS213475-74-2
Molecular FormulaC8H19N3O2
Molecular Weight189.259
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CN)CN
InChIInChI=1S/C8H19N3O2/c1-8(2,3)13-7(12)11-6(4-9)5-10/h6H,4-5,9-10H2,1-3H3,(H,11,12)
InChIKeyFFCXTFAZMDAIIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate (CAS 213475-74-2) – Chemical Profile and Procurement Baseline for Research and Development


tert-Butyl N-(1,3-diaminopropan-2-yl)carbamate (CAS 213475-74-2) is a protected diamine derivative with the molecular formula C8H19N3O2 and a molecular weight of 189.26 g/mol . It belongs to the class of N-Boc (tert-butoxycarbonyl) protected diamines, serving as a versatile building block in organic synthesis and pharmaceutical research . Its structure features a central carbon atom bonded to two aminomethyl groups and a tert-butyl carbamate moiety, providing a unique, symmetric architecture with two free primary amines and one protected secondary amine . This structural feature enables precise control in multi-step syntheses, such as the preparation of peptidomimetics or complex polyamine frameworks [1].

Why N-Boc-1,3-diaminopropane (CAS 75178-96-0) Cannot Replace tert-Butyl N-(1,3-diaminopropan-2-yl)carbamate (CAS 213475-74-2) in Specialized Synthesis


While N-Boc-1,3-diaminopropane (CAS 75178-96-0) is a common and cost-effective monoprotected diamine, its linear, asymmetric structure (Boc-NH-(CH2)3-NH2) fundamentally limits its application in scenarios requiring a symmetric, branched diamino scaffold. The inherent selectivity challenge in its synthesis often leads to mixtures of unprotected, mono-, and bis-protected products [1]. In contrast, tert-butyl N-(1,3-diaminopropan-2-yl)carbamate (CAS 213475-74-2) provides a unique, pre-organized, and symmetric C2-skeleton. This structural difference is not a minor variation; it dictates the spatial orientation and reactivity of the two free amines, which is critical for applications like the synthesis of peptidomimetics with specific conformational constraints [2]. Substituting one for the other without rigorous validation would compromise the structural integrity and intended function of the final molecule.

Quantitative Differentiation Guide: tert-Butyl N-(1,3-diaminopropan-2-yl)carbamate (CAS 213475-74-2) vs. Analogous Protected Diamines


Structural Specificity: Unique Symmetric Branched C2-Scaffold vs. Linear Analogues

The target compound offers a unique, symmetric C2-symmetric scaffold with a central secondary amine protected by Boc and two free primary amines. This contrasts sharply with linear analogues like N-Boc-1,3-diaminopropane (CAS 75178-96-0), which has a single free amine at the terminus of a flexible chain . This structural divergence is fundamental to its application in creating branched or conformationally restricted molecules [1].

Peptidomimetics Scaffold Design Conformational Constraint

Synthesis Challenges: Selective Monoprotection of Symmetric Diamines vs. Inherent Symmetry of Target

Achieving mono-Boc protection on a linear symmetric diamine like 1,3-diaminopropane is a known synthetic challenge due to the competing reactivity of identical amino groups, leading to mixtures of unprotected, mono-, and bis-protected products [1]. The synthesis of tert-butyl N-(1,3-diaminopropan-2-yl)carbamate circumvents this selectivity problem by starting from a pre-synthesized, symmetric branched core (e.g., via a malonate route). While specific yield data for the target compound is not available in the public domain, the yield for mono-Boc protection of linear 1,3-diaminopropane is reported at 84% under optimized conditions . This yield is a baseline, and achieving a comparable pure mono-protected branched isomer from a linear diamine would require additional, complex synthetic steps, making the commercial availability of the pre-formed target compound a significant advantage.

Synthetic Methodology Protecting Group Strategy Process Chemistry

Cost Comparison: Premium for Branched Symmetric Scaffold vs. Linear Analogue

The unique, pre-organized scaffold of CAS 213475-74-2 commands a significant price premium over its simpler, linear analogue N-Boc-1,3-diaminopropane (CAS 75178-96-0). This premium reflects the specialized synthetic route and lower production volume required to create this branched, symmetric structure. The cost is justified for applications where the specific molecular geometry is essential and cannot be easily replicated.

Procurement Cost Analysis Sourcing Strategy

Application-Specific Use: Documented Role in Peptidomimetic Synthesis vs. Broader Use of Analogues

Boc-protected diaminoalkanes, including a close analogue of the target compound, have been specifically utilized to create p-nitrophenoxycarbonyl derivatives for the solid-phase synthesis of enkephalin peptidomimetics containing alkylurea units [1]. This contrasts with the more general and widespread use of linear N-Boc-1,3-diaminopropane as a common spacer, linker, or building block in various pharmaceutical and polymer applications . The use of the branched scaffold in published research highlights its value for introducing specific conformational constraints or for creating branched peptide architectures.

Peptidomimetics Enkephalin Analogues Solid-Phase Synthesis

Defined Application Scenarios for Tert-butyl N-(1,3-diaminopropan-2-yl)carbamate (CAS 213475-74-2) in Advanced Research


Synthesis of Conformationally Constrained Peptidomimetics and Unnatural Peptides

The unique branched C2-symmetry of CAS 213475-74-2 makes it a preferred scaffold for synthesizing peptidomimetics, as demonstrated in the creation of enkephalin analogues with alkylurea bridges [1]. Its two free primary amines, emanating from a central protected core, allow for the introduction of diverse functional groups in a spatially defined manner. This enables the construction of peptide chains with built-in conformational restrictions, which is crucial for probing receptor binding and improving metabolic stability.

Development of Branched Polyamines and Functional Dendrimers

As a protected triamine synthon, CAS 213475-74-2 serves as an ideal core unit for constructing branched polyamines or low-generation dendrimers. The orthogonal protection allows for sequential and selective coupling of other amines or carboxylic acids to the two free arms. This controlled, divergent synthesis approach is difficult to achieve with linear analogues like N-Boc-1,3-diaminopropane, which lack the same capacity for symmetric branching.

Construction of Symmetric Bidentate Ligands for Metal Complexation

The inherent symmetry of the molecule lends itself to the preparation of symmetric, bidentate or tetradentate ligands. After deprotection of the central amine, the three amino groups can be functionalized to create a C2-symmetric ligand scaffold for coordination chemistry or catalysis. The pre-organized geometry of the ligand is often critical for achieving desired selectivity in catalytic applications.

Creation of Novel Chemical Probes and Bioconjugation Linkers

While the cost is high for general use, CAS 213475-74-2 is valuable for creating specialized chemical probes where spatial arrangement is key. For instance, a fluorophore or affinity tag can be attached to the central amine (after Boc deprotection), while the two free arms are elaborated into receptor-binding motifs. This provides a unique, geometrically defined presentation of the binding elements that cannot be replicated by a simple linear linker like N-Boc-1,3-diaminopropane.

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